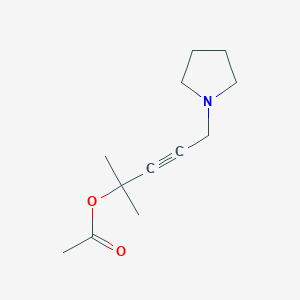![molecular formula C18H22N2O2 B5604706 4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one” is a complex organic compound that contains several functional groups and rings, including a benzyl group, an isopropylisoxazole ring, and a pyrrolidin-2-one ring . It is used as a building block in organic synthesis for the preparation of oxazolidinone derivatives .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The isoxazole ring can be synthesized using metal-free synthetic routes . The benzyl group can be introduced through various methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle . The isoxazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The benzyl group is a common substituent in organic chemistry .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be influenced by the presence of the functional groups and the rings in its structure. The pyrrolidine ring can undergo various reactions, including ring-opening reactions . The isoxazole ring can participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. For instance, the presence of the polar isoxazole and pyrrolidin-2-one rings suggests that the compound might have good solubility in polar solvents . The exact physical and chemical properties would need to be determined experimentally.Future Directions
The future directions for research on “4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one” could include further exploration of its synthesis, reactivity, and potential applications. Given the broad range of biological activities associated with compounds containing pyrrolidine and isoxazole rings, this compound could be a valuable starting point for the development of new drugs .
properties
IUPAC Name |
4-benzyl-1-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)17-10-16(22-19-17)12-20-11-15(9-18(20)21)8-14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNPHXICYLQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)


![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)

![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)


![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)